3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile
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Description
3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H18N8O and its molecular weight is 362.397. The purity is usually 95%.
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Biological Activity
The compound 3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile (CAS No. 871502-17-9) is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₄O₃ |
Molecular Weight | 248.24 g/mol |
CAS Number | 871502-17-9 |
Synonyms | None listed |
The compound features a pyrazole ring, dihydropyridazine moiety, and azetidine structure, which are significant for its biological activity.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of derivatives related to this compound. For instance, compounds containing the 3,5-dimethylpyrazole moiety have shown promising results against various cancer cell lines. One study reported that a derivative with a similar structure exhibited an IC₅₀ value of 5.13 µM in a C6 glioma cell line, indicating significant anticancer potential compared to standard treatments like 5-FU (IC₅₀ = 8.34 µM) .
The proposed mechanism for the anticancer activity involves inducing apoptosis in cancer cells. Flow cytometry analyses revealed that the compound leads to cell cycle arrest and triggers apoptotic pathways in treated cells . The presence of multiple heterocycles in its structure may enhance its interaction with biological targets.
Neuroprotective Effects
Additionally, compounds with similar structures have been evaluated for neuroprotective properties. Some derivatives have shown inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. The inhibition of MAO A and B by these compounds suggests potential applications in treating conditions like Parkinson's disease .
Case Studies
- Cytotoxicity in Cancer Models : In a study examining various pyrazole derivatives, one compound demonstrated significant cytotoxicity against glioma cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
- Neuroprotection : A series of analogs were tested for their ability to inhibit MAO enzymes. The results indicated that certain compounds could effectively reduce oxidative stress markers in neuronal cell cultures .
Properties
IUPAC Name |
3-[3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c1-12-7-13(2)26(22-12)16-3-4-17(27)25(23-16)11-14-9-24(10-14)18-15(8-19)20-5-6-21-18/h3-7,14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFRDVBDYBLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=CN=C4C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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